Product packaging for furan-3-ylmethyl N-ethylcarbamate(Cat. No.:CAS No. 50884-33-8)

furan-3-ylmethyl N-ethylcarbamate

Cat. No.: B1215860
CAS No.: 50884-33-8
M. Wt: 169.18 g/mol
InChI Key: UQIKFSDWFKFSRT-UHFFFAOYSA-N
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Description

Furan-3-ylmethyl N-ethylcarbamate is a chemical compound of interest in medicinal chemistry and drug discovery, integrating a furan heterocycle with a carbamate functional group. The furan ring system is a privileged scaffold in pharmaceutical development, with furan derivatives demonstrating a wide range of biological activities, including significant antimicrobial and antifungal properties . The carbamate moiety (R1OCONR2R3) is a key structural feature in modern drug design due to its hybrid amide-ester characteristics, which generally confer enhanced chemical and proteolytic stability compared to native peptide bonds, making it a valuable surrogate in peptidomimetics . This increased stability can improve the metabolic profile and cellular membrane permeability of drug candidates. Researchers utilize such carbamate-bearing molecules in the design of enzyme inhibitors and as synthetic intermediates. The specific spatial arrangement of the furan-3-ylmethyl group and the N-ethylcarbamate in this structure offers a conformationally restricted platform that can be exploited to modulate interactions with biological targets. This compound is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO3 B1215860 furan-3-ylmethyl N-ethylcarbamate CAS No. 50884-33-8

Properties

IUPAC Name

furan-3-ylmethyl N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-9-8(10)12-6-7-3-4-11-5-7/h3-5H,2,6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIKFSDWFKFSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OCC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965118
Record name (Furan-3-yl)methyl hydrogen ethylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50884-33-8
Record name 3-Hydroxymethylfuran-N-ethylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050884338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Furan-3-yl)methyl hydrogen ethylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Furan 3 Ylmethyl N Ethylcarbamate

Retrosynthetic Analysis of Furan-3-ylmethyl N-ethylcarbamate

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection strategy involves breaking the carbamate (B1207046) bond, which is a common and reliable transformation. This leads to two key synthons: a furan-3-ylmethyl alcohol derivative and ethyl isocyanate, or a related reactive species.

A second disconnection can be considered at the C-C bond between the furan (B31954) ring and the methylene (B1212753) group. This approach, however, is generally less favorable due to the higher energy required to form this bond directly onto a pre-functionalized furan ring.

The most logical retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

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This analysis identifies furan-3-ylmethanol and ethyl isocyanate as the primary precursors for the target molecule. The synthesis would therefore involve the formation of the carbamate linkage between these two compounds.

Development of Novel Synthetic Pathways

The synthesis of this compound can be achieved through various methodologies, ranging from traditional multi-step sequences to more efficient one-pot reactions and environmentally benign green chemistry approaches.

Multi-Step Synthetic Strategies

A common multi-step approach involves the synthesis of the key intermediate, furan-3-ylmethanol, followed by its reaction with an ethylcarbamoylating agent.

Synthesis of Furan-3-ylmethanol: The synthesis of 3-substituted furans can be challenging. One established route to furan-3-carboxylic acid involves the improved preparation from less accessible precursors. rsc.org This acid can then be reduced to the corresponding alcohol, furan-3-ylmethanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Carbamate Formation: The resulting furan-3-ylmethanol can be converted to this compound through several methods:

Reaction with Ethyl Isocyanate: Direct reaction of the alcohol with ethyl isocyanate, often in the presence of a catalyst such as a tertiary amine or a tin compound, provides the desired carbamate.

Reaction with Ethyl Chloroformate: A two-step procedure can be employed where the alcohol is first reacted with phosgene (B1210022) or a phosgene equivalent to form a chloroformate intermediate. This intermediate is then reacted with ethylamine (B1201723) to yield the final product.

Reaction with N-ethylcarbamoyl chloride: This provides a direct route to the target compound.

These multi-step strategies offer reliability and control over each reaction step, allowing for the isolation and purification of intermediates.

One-Pot Reaction Schemes

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of this compound, a one-pot approach could involve the in situ generation of a reactive intermediate.

A plausible one-pot strategy could involve the reaction of a suitable furan precursor with an ethylcarbamoylating agent under conditions that promote the formation of the target molecule without the isolation of intermediates. For instance, a three-component reaction involving a furan precursor, a source of formaldehyde, and ethylamine in the presence of an oxidizing agent could potentially lead to the desired product, although this would require significant optimization. The development of one-pot methods for synthesizing substituted furans is an active area of research, with some procedures utilizing multicomponent reactions to construct the furan ring and introduce substituents simultaneously. researchgate.net

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that are environmentally friendly. In the context of synthesizing this compound, several green approaches can be considered:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis.

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities minimizes waste generation. For the carbamate formation step, the use of efficient and recyclable catalysts is a key green strategy.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot reactions often exhibit higher atom economy compared to multi-step syntheses.

Renewable Feedstocks: Investigating the synthesis of furan precursors from renewable biomass sources is a promising avenue for a greener synthesis of this compound. Furan itself can be derived from carbohydrates.

Exploration of Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key precursors and intermediates.

Synthesis of Substituted Furan Precursors

The synthesis of 3-substituted furans is a pivotal aspect of obtaining the target molecule. Various methods have been developed for the synthesis of substituted furans:

From Acyclic Precursors: Cyclization of appropriately functionalized acyclic compounds is a common strategy. For example, the reaction of β-keto compounds with vinyl dichlorides can yield 2,3-disubstituted furans. organic-chemistry.org

From Other Heterocycles: Ring transformation reactions, such as the conversion of oxazoles or isoxazoles, can also lead to furan derivatives.

Modification of Pre-existing Furan Rings: Direct functionalization of the furan ring at the 3-position can be challenging due to the preferential reactivity at the 2- and 5-positions. However, specific directing groups or reaction conditions can be employed to achieve 3-substitution.

The synthesis of furan-3-carboxylic acid, a key precursor to furan-3-ylmethanol, has been the subject of investigation to improve its accessibility. rsc.org

Table 1: Synthetic Data for Furan Precursor Synthesis

Starting Material(s)Reagents and ConditionsProductYieldReference
β-Keto compounds, Vinyl dichloridesBase-promoted domino reaction2,3-Disubstituted furansGood organic-chemistry.org
Propargylic oxiranesPlatinum catalystHighly substituted furansGood organic-chemistry.org
Aryl ketones, StyrenesCopper catalyst, DMSO (oxidant)Multiaryl-substituted furansN/A organic-chemistry.org

Synthesis of N-Ethylcarbamate Precursors

Furan-3-ylmethanol: This primary alcohol is a crucial building block. georganics.sk It is typically synthesized via the reduction of more oxidized furan-3-derivatives. Commercially available starting materials such as furan-3-carboxylic acid, its corresponding esters (e.g., methyl furan-3-carboxylate), or furan-3-carboxaldehyde can be effectively reduced to yield furan-3-ylmethanol. georganics.sksigmaaldrich.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), depending on the specific functional group being reduced. For instance, the reduction of an aldehyde or an acyl chloride can be achieved with the milder NaBH₄, while the reduction of a carboxylic acid or ester necessitates a stronger reducing agent like LiAlH₄.

Ethyl Isocyanate and Related Reagents: The N-ethylcarbamate moiety is typically introduced by reacting an alcohol with ethyl isocyanate. Ethyl isocyanate itself is synthesized industrially, often through the phosgenation of ethylamine. For laboratory-scale syntheses or alternative pathways, other reagents can be employed. One common method is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) (in this case, ethyl azidoformate) to generate the isocyanate intermediate. nih.gov This method is widely used to convert carboxylic acids and their derivatives into carbamates. nih.gov

The principal reaction for the formation of the title compound involves the nucleophilic addition of the hydroxyl group of furan-3-ylmethanol to the electrophilic carbonyl carbon of ethyl isocyanate. This reaction is often facilitated by a base catalyst and proceeds readily under mild conditions to yield this compound.

Chemical Reactivity and Derivatization Studies

The chemical character of this compound is dictated by its three primary components: the aromatic furan ring, the flexible methylene bridge, and the N-substituted carbamate group. Each of these sites offers a unique potential for chemical modification.

Reactions at the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution. youtube.com However, its aromaticity is less pronounced than that of benzene, with a resonance energy of only about 16 kcal/mol compared to benzene's 36 kcal/mol. youtube.com This lower stabilization energy means that furan can undergo reactions that are not typical for benzene, such as Diels-Alder reactions, and it is also sensitive to strong acids, which can cause polymerization. youtube.comyoutube.com

The substituent at the 3-position, the -CH₂-O-C(O)NHCH₂CH₃ group, influences the regioselectivity of electrophilic substitution. As an alkyl-type substituent, it is generally considered to be an ortho-, para-directing group. In the context of the furan ring, this directs incoming electrophiles primarily to the C2 and C5 positions. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to yield 2- and 5-substituted derivatives. youtube.com

Furan can also function as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions). youtube.com Its reaction with potent dienophiles, such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate, typically occurs under thermal conditions. The presence of the substituent at the 3-position may influence the facial selectivity of the dienophile's approach.

Transformations of the Carbamate Moiety

The carbamate group (-NH-C(O)-O-) is a robust functional group but can undergo several transformations. acs.org It is essentially an amide-ester hybrid and possesses good chemical and proteolytic stability. nih.gov

Hydrolysis: Under acidic or basic conditions, the carbamate can be hydrolyzed. Acid-catalyzed hydrolysis would likely cleave the C-O bond, releasing furan-3-ylmethanol, carbon dioxide, and ethylamine. Basic hydrolysis would typically involve saponification of the ester-like linkage. The rate of hydrolysis is a key factor in the biological activity profile of many carbamate-containing prodrugs. acs.org

N-Alkylation/N-Acylation: The hydrogen atom on the nitrogen is acidic enough to be removed by a strong base. The resulting carbamate anion is a potent nucleophile and can be reacted with various electrophiles, such as alkyl halides or acyl chlorides, to produce N,N-disubstituted carbamates.

Pyrolysis: Thermal decomposition of N-substituted carbamates can lead to the formation of an isocyanate and the corresponding alcohol, effectively reversing the formation reaction.

Functionalization of the Methylene Bridge

Direct functionalization of the methylene (-CH₂-) bridge is challenging due to the lack of activating groups and the presence of more reactive sites elsewhere in the molecule. Radical halogenation could potentially introduce a halogen at this position, but such reactions often lack selectivity and could lead to a mixture of products, including substitution on the furan ring.

A more controlled approach to modifying this position would involve starting with a pre-functionalized precursor. For example, synthesizing a derivative of furan-3-ylmethanol that already contains substituents on the methylene carbon before the carbamate formation step.

Regioselectivity and Stereoselectivity in Chemical Reactions

Regioselectivity: As mentioned, electrophilic attack on the furan ring of this compound is predicted to occur at the C2 and C5 positions. The ratio of these isomers would depend on the specific electrophile and reaction conditions, including steric hindrance posed by the C3 substituent and the electrophile itself.

Stereoselectivity: this compound is an achiral molecule. Stereoselectivity becomes a consideration when a reaction introduces a new chiral center. For instance, in a Diels-Alder reaction, the approach of the dienophile can occur from either the same face (syn) or the opposite face (anti) relative to the C3 substituent, leading to the formation of diastereomeric products. Similarly, if a reaction at the C2 or C5 position were to proceed via an asymmetric catalyst, enantioselective functionalization could be achieved. The synthesis of specific stereoisomers, such as in the creation of hexahydrofuro[2,3-b]furan-3-ol, a key building block for certain pharmaceuticals, often relies on highly diastereoselective reactions like Michael additions followed by cyclizations. nih.gov

Reaction Kinetics and Mechanistic Elucidation of Synthetic Pathways

The primary synthetic pathway for this compound is the reaction between furan-3-ylmethanol and ethyl isocyanate.

Mechanism: The mechanism for this carbamate formation is a well-understood nucleophilic addition reaction.

The oxygen atom of the hydroxyl group on furan-3-ylmethanol acts as a nucleophile.

It attacks the electrophilic carbonyl carbon of the ethyl isocyanate.

This concerted or stepwise process involves the simultaneous or subsequent transfer of the hydroxyl proton to the nitrogen atom of the isocyanate.

The result is the formation of the N-ethylcarbamate linkage.

The reaction can be catalyzed by bases, which deprotonate the alcohol to form a more nucleophilic alkoxide, or by Lewis acids, which coordinate to the isocyanate to increase its electrophilicity.

Reaction Kinetics: The kinetics of this reaction would be expected to follow second-order kinetics, being first order in both the alcohol and the isocyanate concentration.

Rate = k[Furan-3-ylmethanol][Ethyl Isocyanate]

The rate constant, k, would be influenced by several factors:

Solvent: The polarity of the solvent can affect the stability of the transition state.

Temperature: As with most reactions, an increase in temperature will increase the reaction rate.

Catalyst: The presence and concentration of a catalyst (base or Lewis acid) would significantly increase the rate constant.

Detailed kinetic studies involving UV spectrophotometry could be used to monitor the disappearance of reactants or the appearance of the product, allowing for the experimental determination of the rate law and the effects of various parameters on the reaction rate. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis Techniques

The proton (¹H) NMR spectrum of furan-3-ylmethyl N-ethylcarbamate is predicted to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the methylene (B1212753) bridge, and the N-ethylcarbamate group.

Furan Protons: The furan ring is expected to show three signals in the aromatic region. The proton at position 2 (H-2) and the proton at position 5 (H-5) are anticipated to appear as multiplets around δ 7.4 ppm, similar to those in 3-furanmethanol (B180856). chemicalbook.com The proton at position 4 (H-4) is expected to be a multiplet at a slightly lower chemical shift.

Methylene Protons: The methylene protons (-CH₂-) connecting the furan ring to the carbamate (B1207046) nitrogen are predicted to appear as a singlet at approximately δ 4.5-5.0 ppm, influenced by the adjacent electron-withdrawing furan ring and carbamate group.

N-Ethylcarbamate Protons: The N-ethyl group will present as a quartet and a triplet. The methylene protons (-CH₂-) of the ethyl group are expected to resonate around δ 3.2 ppm, coupled to the methyl protons. The methyl protons (-CH₃) should appear as a triplet around δ 1.1 ppm. chemicalbook.com A broad singlet corresponding to the N-H proton is also anticipated, with its chemical shift being solvent-dependent.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 (Furan)~7.4m-
H-5 (Furan)~7.4m-
H-4 (Furan)~6.4m-
-CH₂- (Furfuryl)~4.8s-
-NH-variablebr s-
-CH₂- (Ethyl)~3.2q~7.2
-CH₃ (Ethyl)~1.1t~7.2

¹³C NMR Spectroscopic Analysis Techniques

The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the molecule.

Furan Carbons: The carbon atoms of the furan ring are expected to resonate in the downfield region. Based on data for 3-furanmethanol chemicalbook.com, C-2 and C-5 are predicted around δ 143 ppm and δ 139 ppm, respectively. C-4 is expected around δ 109 ppm, and C-3, being substituted, is predicted around δ 126 ppm.

Methylene Carbon: The furfuryl methylene carbon (-CH₂-) is anticipated to have a chemical shift in the range of δ 55-60 ppm. chemicalbook.com

N-Ethylcarbamate Carbons: The carbonyl carbon (C=O) of the carbamate is the most deshielded carbon, with a predicted chemical shift of approximately δ 156 ppm. chemicalbook.com The methylene carbon of the N-ethyl group is expected around δ 35-40 ppm, and the methyl carbon around δ 15 ppm. chemicalbook.com

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbamate)~156
C-2 (Furan)~143
C-5 (Furan)~139
C-3 (Furan)~126
C-4 (Furan)~109
-CH₂- (Furfuryl)~58
-CH₂- (Ethyl)~37
-CH₃ (Ethyl)~15

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal scalar couplings between protons. Key expected correlations include the coupling between the methylene and methyl protons of the N-ethyl group, and couplings between the protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish one-bond correlations between protons and their directly attached carbons. This would confirm the assignments of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. Expected key HMBC correlations would be from the furfuryl methylene protons to the furan carbons (C-3, C-4) and the carbamate carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to confirm the connectivity and conformation of the molecule, for instance, by observing a cross-peak between the furfuryl methylene protons and the furan protons.

Deuterium (B1214612) Labeling Studies for Mechanistic Insights

Deuterium labeling is a powerful technique for elucidating reaction mechanisms and tracking metabolic pathways. acs.orgnih.gov In the context of this compound, deuterium labeling could be employed to study its synthesis or degradation. For example, by using a deuterated reducing agent in the synthesis of 3-furanmethanol from a corresponding aldehyde, the resulting deuterated alcohol could be used to synthesize a labeled version of the target compound. Subsequent analysis, for instance by mass spectrometry, would reveal the fate of the deuterium atoms in various chemical or biological transformations, providing valuable mechanistic information. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound is predicted to show characteristic absorption bands. A strong band corresponding to the C=O stretching of the carbamate group is expected around 1700-1720 cm⁻¹. The N-H stretching vibration should appear as a band around 3300-3400 cm⁻¹. The C-O-C stretching of the furan ring is expected in the region of 1000-1300 cm⁻¹. nih.govnist.gov The C-H stretching vibrations of the furan ring and the alkyl groups will be observed around 2850-3100 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch3300-3400
C-H Stretch (Aromatic/Aliphatic)2850-3100
C=O Stretch (Carbamate)1700-1720
C=C Stretch (Furan)~1500-1600
C-O-C Stretch (Furan)1000-1300

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₈H₁₁NO₃, with a calculated molecular weight of 169.18 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern is predicted based on the known behavior of carbamates and furfuryl compounds. libretexts.orgnih.govslideshare.netyoutube.com Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the furan ring and the methylene group, leading to the formation of a furfuryl cation (m/z 81).

McLafferty-type rearrangement: For the carbamate moiety, although less common for N-ethyl groups.

Loss of neutral molecules: Fragmentation of the carbamate chain could lead to the loss of ethene (C₂H₄) or other small neutral molecules. A characteristic fragmentation for carbamates is the loss of isocyanate (HNCO) or its derivatives. nih.gov

Predicted Key Mass Spectrometry Fragments for this compound

m/z Predicted Fragment
169[M]⁺ (Molecular Ion)
81[C₅H₅O]⁺ (Furfuryl cation)
98[C₅H₆O₂]⁺ (From cleavage of the N-C bond)
72[C₃H₆NO]⁺ (From cleavage of the O-CH₂ bond)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, typically to four or more decimal places. This level of accuracy allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound (C₈H₁₁NO₃), the exact mass can be calculated. This experimentally determined value from an HRMS analysis would be compared against the theoretical exact mass. A very small mass error, typically in the low parts-per-million (ppm) range, provides strong evidence for the proposed chemical formula.

Table 1: Theoretical Mass Data for this compound

Property Value
Molecular Formula C₈H₁₁NO₃
Monoisotopic Mass 169.0739 g/mol
Theoretical [M+H]⁺ 170.0811
Theoretical [M+Na]⁺ 192.0631

| Theoretical [M+K]⁺ | 208.0370 |

This table presents the calculated theoretical exact masses for the neutral molecule and its common adducts, which would be targeted in an HRMS experiment.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion), such as the protonated molecule [M+H]⁺ of this compound, is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint.

While specific MS/MS data for this compound is not available, a predicted fragmentation pattern can be surmised based on its structure. Key fragmentation pathways would likely involve the cleavage of the carbamate and ether-like linkages.

Predicted Fragmentation:

Loss of the ethylcarbamate group: Cleavage of the C-O bond between the furanmethylene group and the carbamate oxygen would be a likely fragmentation pathway.

Furan ring fragmentation: The furan moiety itself can undergo characteristic ring-opening or fragmentation. nist.gov

Cleavage at the carbamate: Fragmentation of the N-ethylcarbamate group could result in the loss of an ethyl group or other parts of the carbamate structure.

Analysis of these fragment ions allows for the reconstruction of the molecule's connectivity, confirming the presence and arrangement of the furan ring, the methyl bridge, and the N-ethylcarbamate functional group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step.

Should a suitable crystal be grown, the X-ray diffraction experiment would yield a detailed structural model. This would confirm the connectivity of the atoms and provide insight into the molecule's conformation in the solid state. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state properties of the compound. As of now, the crystal structure of this compound has not been reported in the crystallographic databases.

Chromatographic Techniques for Purity Assessment and Separation Methodologies

Chromatography is indispensable for both the purification of this compound after its synthesis and for the assessment of its purity.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is expected to be amenable to GC analysis. The development of a GC method would involve optimizing several parameters to achieve good resolution and peak shape. uliege.be GC is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. nih.govthermofisher.com

Table 2: Illustrative GC Method Parameters for Furan Derivatives

Parameter Typical Value/Condition
Column HP-5MS (or similar non-polar column) mdpi.com
Carrier Gas Helium nih.gov
Inlet Temperature 250 °C nih.gov
Oven Program Initial temp 50°C, ramp to 250°C

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table provides typical starting conditions for the GC analysis of furan derivatives. Method optimization would be required for this compound.

Carbamates can sometimes be thermally labile, which might necessitate the use of specific injection techniques or derivatization, although direct analysis is often possible. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds, particularly those that are not sufficiently volatile or are thermally unstable for GC. nih.gov An HPLC method for this compound would likely employ reversed-phase chromatography.

Method development would focus on selecting the appropriate column and mobile phase to achieve a good separation of the target compound from any impurities or starting materials. A UV detector would be suitable for detection, as the furan ring is a chromophore.

Table 3: Illustrative HPLC Method Parameters for Furan Derivatives

Parameter Typical Value/Condition
Column C18, 250 mm x 4.6 mm, 5 µm nih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water gradient shimadzu.comresearchgate.net
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 220 nm)

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table outlines a typical starting point for developing an HPLC method for furan-containing compounds. dgaequipment.coms4science.at

Thin-Layer Chromatography (TLC) is a rapid and inexpensive technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. For the purification of this compound, a series of solvent systems (eluents) of varying polarities, typically mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be tested. The ideal eluent system would provide a good separation between the product and any impurities, with the product having an Rf value typically between 0.2 and 0.4.

Once a suitable solvent system is identified via TLC, preparative column chromatography is used for the purification of the crude product. The crude mixture is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel, and the chosen eluent is passed through the column. nih.govgoogle.com Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule, such as its electronic structure and vibrational modes. For furan-3-ylmethyl N-ethylcarbamate, these calculations can predict its reactivity, stability, and spectroscopic signatures.

The electronic properties of this compound are largely determined by the interplay between the aromatic furan (B31954) ring and the N-ethylcarbamate group. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

The furan ring, a five-membered aromatic heterocycle with six π-electrons, significantly influences the electronic environment. numberanalytics.com Computational studies on furan and its derivatives, such as 2-methylfuran (B129897) and 2,5-dimethylfuran, consistently show that the HOMO is typically a π-orbital distributed across the furan ring, indicating that this region is prone to electrophilic attack. globalresearchonline.net The presence of a methylene-N-ethylcarbamate substituent at the 3-position is expected to modulate the energy levels of these frontier orbitals.

The N-ethylcarbamate group, with its lone pair of electrons on the nitrogen and oxygen atoms, can also contribute to the HOMO. However, the primary contribution to the HOMO is likely to remain with the furan ring due to its aromaticity. The LUMO is anticipated to be a π*-antibonding orbital, also located predominantly on the furan ring. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Theoretical studies on similar furan derivatives indicate that the substitution pattern on the furan ring can alter the HOMO-LUMO gap. globalresearchonline.net For this compound, the electron-donating character of the substituent may slightly increase the HOMO energy level, thereby potentially narrowing the HOMO-LUMO gap compared to unsubstituted furan.

Table 1: Predicted Frontier Orbital Characteristics of this compound based on Related Compounds

PropertyPredicted Characteristic for this compoundRationale based on Related Compounds
HOMO Primarily a π-orbital localized on the furan ring.Furan and its derivatives show HOMO as a π-orbital. globalresearchonline.net
LUMO Primarily a π*-antibonding orbital on the furan ring.Consistent with computational studies on furan systems. researchgate.net
HOMO-LUMO Gap Expected to be moderate, indicating reasonable stability.The substituent may slightly reduce the gap compared to furan.

This table presents predicted data based on computational studies of related furan compounds.

Vibrational frequency analysis, typically performed using Density Functional Theory (DFT) methods, can predict the infrared (IR) and Raman spectra of a molecule. These predicted spectra can aid in the experimental identification and characterization of this compound.

The vibrational spectrum of this compound would be characterized by several key stretching and bending modes. The furan ring exhibits characteristic C-H and C-C stretching vibrations. DFT calculations on furan and its methyl derivatives show C-H stretching vibrations in the range of 3100-3250 cm⁻¹ and ring stretching vibrations between 1000 and 1500 cm⁻¹. globalresearchonline.net

The N-ethylcarbamate moiety would contribute distinct vibrational signatures. A prominent feature would be the C=O (carbonyl) stretching vibration, which for carbamates typically appears in the region of 1680-1730 cm⁻¹. acs.orgrsc.org The N-H stretching vibration of the carbamate (B1207046) group is expected around 3300-3500 cm⁻¹, while the C-N stretching vibration would be observed in the 1300-1400 cm⁻¹ range. rsc.org The ethyl group would show characteristic aliphatic C-H stretching and bending vibrations.

Table 2: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Reference for Related Compounds
Furan RingC-H Stretch3100 - 3250 globalresearchonline.net
Furan RingRing Stretch1000 - 1500 globalresearchonline.net
CarbamateN-H Stretch3300 - 3500 rsc.org
CarbamateC=O Stretch1680 - 1730 acs.orgrsc.org
CarbamateC-N Stretch1300 - 1400 rsc.org
Ethyl GroupC-H Stretch (aliphatic)2850 - 3000General IR tables

This table presents predicted data based on computational and experimental studies of related furan and carbamate compounds.

Computational methods can also predict various spectroscopic properties, which are invaluable for structural elucidation.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. globalresearchonline.net For ¹H NMR, the protons on the furan ring would appear in the aromatic region, typically between 6.0 and 7.5 ppm. The chemical shifts of the furan protons would be influenced by the substituent at the 3-position. The methylene (B1212753) protons (CH₂) adjacent to the furan ring and the carbamate nitrogen would likely resonate in the range of 4.0-5.0 ppm. The ethyl group protons would appear in the aliphatic region, with the CH₂ group around 3.0-3.5 ppm and the CH₃ group around 1.0-1.5 ppm. The N-H proton of the carbamate would be a broad singlet, with its chemical shift dependent on the solvent and concentration. In ¹³C NMR, the furan ring carbons would appear in the aromatic region (around 110-150 ppm), and the carbonyl carbon of the carbamate would be significantly downfield (around 150-160 ppm). nih.gov

IR Spectroscopy: As discussed in the vibrational frequency analysis, the IR spectrum would be characterized by the prominent C=O stretch of the carbamate and the various C-H and ring vibrations of the furan moiety. globalresearchonline.netacs.orgrsc.org

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range is determined by electronic transitions, primarily π→π* transitions in the furan ring. Furan itself exhibits a strong absorption band around 200-220 nm. globalresearchonline.netnist.govnih.gov The presence of the N-ethylcarbamate substituent may cause a slight bathochromic (red) shift in the absorption maximum. Time-dependent DFT (TD-DFT) calculations are commonly used to predict UV-Vis spectra. globalresearchonline.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the potential biological activity of this compound by identifying its possible protein targets and characterizing its binding interactions.

Given the structural features of this compound, several classes of proteins could be considered as potential targets. The carbamate group is a known feature in inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govacs.org In these enzymes, the carbamate moiety can form a covalent bond with a catalytic serine residue, leading to inhibition. nih.govnebraska.edu

The furan ring can participate in various non-covalent interactions within a protein's binding pocket, including hydrophobic interactions and π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. ijper.orgnih.gov Studies on furan-containing compounds have shown their ability to bind to a diverse range of proteins, including enzymes and receptors. nih.govmdpi.comencyclopedia.pub For instance, furan derivatives have been investigated as potential inhibitors of enzymes in pathogens like E. coli. ijper.org

Therefore, putative binding sites for this compound would likely be active sites or allosteric sites of enzymes, particularly those with a serine in the catalytic center, or binding pockets rich in aromatic and hydrophobic residues.

The interaction profile of this compound with a protein target would be a combination of interactions from both the furan and the carbamate moieties.

Hydrogen Bonding: The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ether oxygen of the furan ring can act as hydrogen bond acceptors. nih.gov These interactions are crucial for stabilizing the ligand-protein complex.

Hydrophobic Interactions: The furan ring and the ethyl group of the carbamate are hydrophobic and can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov

π-π Stacking: The aromatic furan ring can form π-π stacking interactions with the aromatic side chains of phenylalanine, tyrosine, and tryptophan residues, which is a common feature in the binding of furan-containing ligands. ijper.org

Covalent Bonding: As mentioned, the carbamate group has the potential to form a covalent bond with a serine residue in the active site of certain enzymes, leading to pseudo-irreversible inhibition. nih.govnih.gov

Molecular docking studies on related carbamate inhibitors have shown that the orientation of the molecule within the binding site is critical for its inhibitory activity. The non-carbamate part of the ligand often dictates the selectivity and binding dynamics. nih.gov For this compound, the furan-3-ylmethyl group would play a significant role in positioning the carbamate moiety for optimal interaction with the target protein.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the stability of ligand-protein complexes over time. nih.gov

Analysis of the simulation trajectories can reveal the range of dihedral angles accessible to the rotatable bonds in this compound, such as the bond connecting the furan ring to the methylene group and the bonds within the ethylcarbamate side chain. This information is critical for understanding how the molecule might adapt its shape to fit into a binding pocket.

Once a plausible binding mode is identified, for instance through induced-fit docking, MD simulations are performed on the ligand-protein complex to assess its stability. mdpi.compreprints.org Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues, are monitored throughout the simulation. researchgate.net

A stable complex is typically characterized by a low and converging RMSD for both the protein and the ligand, indicating that they maintain a consistent binding pose. researchgate.net RMSF analysis can highlight flexible regions of the protein that may be important for ligand entry or binding. For furan-containing ligands, MD simulations have been used to confirm the stability of their interactions within enzyme active sites. mdpi.com

Table 2: Illustrative MD Simulation Stability Metrics for a this compound-Protein Complex

MetricAverage ValueStandard DeviationInterpretation
Protein RMSD (Å)1.50.3Stable protein backbone
Ligand RMSD (Å)0.80.2Stable ligand binding pose
Interface Residue RMSF (Å)< 1.0-Low fluctuation, stable interactions

This table is illustrative and based on typical results from MD simulation analyses.

Structure-Activity Relationship (SAR) Modeling (QSAR, 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their function.

For a series of compounds including this compound, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme. This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a mathematical equation that relates these descriptors to the observed activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. mdpi.com These methods generate contour maps that visualize the regions around the aligned molecules where modifications are likely to increase or decrease activity. For example, a CoMSIA map might indicate that a bulky, hydrophobic group is favored at a certain position, while an electronegative group is disfavored at another. Studies on furan-3-carboxamide (B1318973) derivatives have successfully employed 3D-QSAR to guide the design of more potent antimicrobial agents.

Table 3: Key Descriptors from a Hypothetical QSAR Study of Furan Derivatives

DescriptorDefinitionContribution to Activity
LogPOctanol-water partition coefficientPositive (hydrophobicity is favorable)
Dipole MomentMeasure of molecular polarityNegative (lower polarity is favorable)
HOMO EnergyHighest Occupied Molecular Orbital energyPositive (electron-donating ability is favorable)
Steric (CoMFA)van der Waals interactionsFavorable in specific regions
Electrostatic (CoMSIA)Coulombic interactionsFavorable negative potential in specific regions

This table is illustrative and based on common descriptors and findings in QSAR studies.

Reaction Mechanism Prediction and Transition State Analysis

Theoretical chemistry can be used to predict the likely chemical reactions that this compound might undergo and to analyze the transition states of these reactions. This is particularly relevant for understanding its metabolic fate or its mechanism of action if it acts as a covalent inhibitor.

Computational studies on furan derivatives have investigated reaction mechanisms such as ring-opening reactions, which can be catalyzed by acids or occur at high temperatures. These studies often use quantum mechanical methods like Density Functional Theory (DFT) to map the potential energy surface of the reaction, identifying the structures of reactants, products, intermediates, and transition states.

For this compound, one could computationally investigate the hydrolysis of the carbamate bond or the oxidation of the furan ring. The analysis of the transition state would provide the activation energy for the reaction, which is a key determinant of the reaction rate. This information can be crucial for predicting the compound's stability and reactivity in a biological system.

Mechanistic Investigations of Biological and Biochemical Interactions

Receptor Binding and Modulation Studies

Allosteric Modulation Mechanisms

Allosteric modulators are substances that bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. wikipedia.org This binding event induces a conformational change in the protein, which can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the activity of the primary ligand. wikipedia.orgnih.gov This mechanism allows for a more nuanced regulation of biological activity compared to direct agonism or antagonism. nih.gov

While some furan-containing compounds have been identified as allosteric modulators of specific receptors, no studies were found that specifically investigate furan-3-ylmethyl N-ethylcarbamate in this context. Therefore, there is no available data on its potential allosteric modulation mechanisms.

Competitive vs. Non-Competitive Binding

The distinction between competitive and non-competitive binding is fundamental to understanding enzyme inhibition and receptor antagonism. Competitive inhibitors bind to the same active site as the substrate, directly competing for binding. Non-competitive inhibitors, on the other hand, bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding.

There is no available research to characterize the binding mode of this compound to any specific biological target.

Cellular Pathway Modulation Research

Investigation into how a compound affects intracellular signaling pathways is key to understanding its cellular mechanism of action. This can involve the modulation of protein-protein interactions and observing responses in specific cell lines.

Furan (B31954) derivatives have been shown to modulate various signaling pathways, such as the MAPK and PPAR-γ pathways, which are involved in inflammation and cellular metabolism. nih.gov Some furan compounds have also been noted for their neuroprotective potential through the modulation of pathways related to oxidative stress and neuroinflammation. nih.gov However, the specific intracellular signaling pathways affected by this compound have not been investigated.

The ability of a compound to modulate protein-protein interactions can have significant effects on cellular function. There are no studies available that examine the effect of this compound on any specific protein-protein interactions.

Studies using specific cell lines are essential for elucidating the cellular responses to a compound. While various furan derivatives have been tested in different cell lines to assess their activity utripoli.edu.ly, no such data is available for this compound.

Antimicrobial and Antifungal Activity Mechanisms

The furan nucleus is a component of many compounds exhibiting a wide range of biological activities, including antimicrobial and antifungal effects. utripoli.edu.lyijabbr.com The proposed mechanisms for some furan derivatives include the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov Some furanones have been observed to arrest the cell cycle in bacteria. nih.gov

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antibacterial activity, with some showing efficacy against Escherichia coli. utripoli.edu.ly However, the specific antimicrobial and antifungal mechanisms of this compound have not been reported, and there is no data on its minimum inhibitory concentrations (MIC) against any microbial strains.

Target Identification in Microbial Systems

The identification of specific molecular targets is a crucial step in understanding the antimicrobial action of any new compound. For furan derivatives, a variety of microbial targets have been proposed, often centering on essential cellular processes.

General strategies for identifying antimicrobial targets often involve affinity-based methods, where the compound is chemically modified to allow for immobilization and identification of binding partners within the cell. Another common approach is the use of genetic and genomic techniques, such as sequencing resistant mutants to identify the gene responsible for resistance, which often codes for the drug's target. For instance, studies on other antimicrobial natural products have successfully identified targets by examining resistant mutants of pathogens like Mycobacterium tuberculosis. rsc.org

While direct studies on this compound are not prevalent in the literature, the furan nucleus is a common motif in biologically active compounds. nih.gov Research on furanones, a class of furan derivatives, has shown that they can act as quorum-sensing inhibitors. They are thought to compete with N-acylhomoserine lactone (AHL) signal molecules for binding to their receptor proteins. nih.gov This suggests that potential microbial targets for furan-containing compounds could include proteins involved in cell signaling and regulation.

Mechanisms of Action against Bacterial and Fungal Pathogens

The mechanisms by which antimicrobial agents exert their effects are diverse. For furan derivatives and other natural product-inspired compounds, these mechanisms often involve the disruption of cellular structures or the inhibition of critical enzymatic pathways.

Against Bacterial Pathogens: The antibacterial action of many natural compounds, including those with furan moieties, often involves compromising the bacterial cell membrane and wall. mdpi.com This can lead to increased permeability, leakage of intracellular contents, and ultimately, cell death. mdpi.com For example, some compounds disrupt the membrane's ability to maintain its internal environment by causing depolarization and decreasing intracellular ATP levels. mdpi.com

Other proposed mechanisms for furan derivatives include the inhibition of biofilm formation, which is a key virulence factor for many pathogenic bacteria. mdpi.com Some furanones have been shown to interfere with quorum-sensing pathways, which regulate a variety of collective behaviors in bacteria, including virulence factor production and biofilm formation. nih.gov

Against Fungal Pathogens: The mechanisms of action against fungal pathogens often parallel those seen in bacteria, with the plasma membrane being a primary target. nih.gov The hydrophobic nature of many small molecules allows them to intercalate into the lipid bilayer, leading to altered membrane fluidity and integrity. nih.gov This can disrupt essential processes such as ATP synthesis and ion homeostasis. nih.gov Another key mechanism is the induction of reactive oxygen species (ROS), which can damage mitochondria and other cellular components. nih.gov

Metabolic Enzyme Induction and Inhibition Effects

The interaction of xenobiotics with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, is a critical aspect of their biological activity. These interactions can lead to either the induction (increased expression) or inhibition of enzyme activity.

Studies on ethyl carbamate (B1207046), a related structural component, have shown that its metabolism can be inhibited by various compounds, including ethanol. nih.gov This inhibition is thought to occur at the level of the enzymes responsible for its breakdown. Research has also demonstrated that pretreatment with certain compounds, like acetone (B3395972), can induce the metabolism of ethyl carbamate, suggesting an increase in the activity of the metabolizing enzymes, likely cytochromes P-450. nih.gov

Table 1: Effects of Various Compounds on Ethyl Carbamate Metabolism

CompoundEffect on Ethyl Carbamate Metabolism
EthanolInhibition nih.gov
Acetone (concurrent)Inhibition nih.gov
Acetone (pretreatment)Induction nih.gov
ParaoxonInhibition nih.gov
Carbaryl (B1668338)Inhibition nih.gov

Studies on Covalent Binding to Biomolecules (e.g., DNA, Proteins)

The formation of covalent bonds between a compound or its metabolites and biological macromolecules like DNA and proteins is a significant mechanism of action and potential toxicity.

The hepatotoxicity of furan, for instance, is linked to the covalent binding of its reactive metabolite, cis-2-butene-1,4-dial, to critical hepatic proteins. nih.gov This binding can lead to the inhibition of key enzymes involved in glycolysis, fatty acid oxidation, and ATP synthesis, ultimately resulting in mitochondrial dysfunction and cell injury. nih.gov Research has identified numerous protein targets for furan's reactive metabolite, highlighting the broad potential for disruption of cellular processes. nih.gov

Furthermore, furan has been explored as a "warhead" for covalent cross-linking in chemical biology studies. This approach utilizes the reactivity of the furan moiety to form covalent bonds with specific amino acid residues, such as lysine, on target proteins. rsc.org This demonstrates the inherent capacity of the furan structure to participate in covalent interactions.

A study on a model furan compound, 2-(N-ethylcarbamoylhydroxymethyl)furan, which is structurally related to this compound, investigated its toxicity and covalent binding. nih.gov The research indicated that this compound undergoes metabolic activation and subsequently binds covalently to macromolecules, including DNA and proteins. nih.gov This suggests that this compound could potentially exhibit similar properties, undergoing metabolic activation to a reactive intermediate that can then form covalent adducts with biomolecules.

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Quantification Methods

No published research was found detailing the use of GC-MS for the quantitative analysis of furan-3-ylmethyl N-ethylcarbamate.

No published research was found detailing the use of LC-MS for the quantitative analysis of this compound.

No specific sample preparation techniques, including SPME, have been documented for the extraction and concentration of this compound from research matrices.

Spectroscopic Quantification Methods

There is no information available on the use of UV-Vis spectrophotometry for the quantification of this compound.

No data exists on the application of fluorescence spectrophotometry for the quantification of this compound.

Advanced Analytical Techniques for Trace Analysis

Trace analysis of this compound necessitates sophisticated analytical techniques that can provide the required sensitivity and selectivity to detect minute quantities in complex samples.

Tandem mass spectrometry, coupled with either gas chromatography (GC-MS/MS) or liquid chromatography (LC-MS/MS), is the gold standard for the trace analysis of carbamates and other food contaminants. chrom-china.comwho.int These techniques offer exceptional sensitivity and selectivity, which is crucial for distinguishing the target analyte from matrix interferences. sciex.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The sample is first vaporized and separated based on its boiling point and polarity in the GC column. The separated components then enter the tandem mass spectrometer, where they are ionized, and specific precursor ions are selected and fragmented. This process of multiple reaction monitoring (MRM) significantly enhances selectivity and reduces background noise, allowing for the confident identification and quantification of the target compound even at very low concentrations. nih.govresearchgate.net For instance, in the analysis of the related compound ethyl carbamate (B1207046), GC-MS/MS has been shown to provide reliable results without the need for extensive confirmatory analyses. nih.gov The use of an isotopically labeled internal standard, such as a deuterated form of the analyte, is common practice to ensure accurate quantification. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is particularly advantageous for the analysis of less volatile or thermally labile carbamates. nih.gov The separation in LC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by the tandem mass spectrometer. LC-MS/MS methods for carbamate analysis are known for their high throughput and ability to analyze a wide range of compounds simultaneously. chrom-china.commdpi.comresearchgate.net The development of multi-class methods allows for the screening of numerous contaminants from different chemical families in a single run. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique often employed before LC-MS/MS analysis of carbamates in complex food matrices. researchgate.netnih.gov

The selection between GC-MS/MS and LC-MS/MS would depend on the specific properties of this compound and the nature of the research matrix.

For analyses requiring even higher spatial resolution or sensitivity, micro-analytical techniques can be employed.

Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR):

AFM-IR is a cutting-edge technique that combines the high spatial resolution of atomic force microscopy with the chemical identification capabilities of infrared spectroscopy. blue-scientific.comwikipedia.org This method can provide chemical information on a nanoscale, allowing for the characterization of materials at a sub-cellular or single-particle level. nih.gov While not a quantitative technique in the traditional sense, AFM-IR can identify the functional groups present in a molecule, which would be useful for confirming the presence of the carbamate and furan (B31954) moieties in this compound on a very small scale. blue-scientific.comacs.org The technique works by detecting the thermal expansion of a sample upon absorption of infrared radiation from a tunable laser. wikipedia.orgnih.gov

Femtogram-level Analysis:

Achieving femtogram-level (10^-15 g) detection is at the forefront of analytical capability and is typically accomplished through highly optimized mass spectrometry methods. Miniaturized analytical systems and advanced sample preparation techniques, such as microextraction, play a crucial role in reaching these low detection limits. nih.gov While specific femtogram-level analysis of this compound has not been reported, the continuous advancements in mass spectrometry instrumentation and methodology suggest that such sensitive measurements are becoming increasingly feasible for trace contaminants.

Method Validation and Performance Evaluation

To ensure the reliability and accuracy of analytical data, any method used for the quantification of this compound must undergo rigorous validation. Key performance parameters that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. epa.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For carbamate analysis using MS/MS techniques, LODs and LOQs are often in the low microgram per kilogram (µg/kg) or parts-per-billion (ppb) range. nih.govmdpi.com For example, a validated method for 15 carbamates reported LODs of 0.2–2.0 μg/kg and LOQs of 0.5–5.0 μg/kg. mdpi.com Another study on ethyl carbamate found an LOD of 0.01 mg/L and an LOQ of 0.04 mg/L. nih.gov

Recovery: Recovery experiments are performed to assess the efficiency of the sample preparation and analytical method. A known amount of the analyte is added (spiked) into a blank matrix, and the sample is then processed and analyzed. The percentage of the spiked analyte that is detected is the recovery. Acceptable recovery ranges are typically between 80% and 120%. mdpi.comnih.gov For instance, a study on various carbamates showed recoveries ranging from 88.1% to 118.4%. mdpi.com

Precision: Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govmdpi.com Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (reproducibility). For trace analysis of carbamates, RSD values are generally expected to be below 15-20%. nih.gov Studies on carbamate analysis have reported precision values (as %CV) well below 10%. nih.govmdpi.com

The following table provides illustrative data on method validation parameters for carbamate analysis from published literature. It is important to note that these values are for other carbamate compounds and would need to be specifically determined for this compound.

Method Validation Parameters for Carbamate Analysis (Illustrative Examples)

Analyte/MethodMatrixLODLOQRecovery (%)Precision (RSD/CV %)Reference
15 Carbamates (LC-MS/MS)Fruits, Vegetables, Tea0.2–2.0 µg/kg0.5–5.0 µg/kg88.1–118.43.2–9.8 mdpi.com
Ethyl Carbamate (GC-MS/MS)Stone-fruit Spirits0.01 mg/L0.04 mg/L100.4 ± 9.4<10.1 (inter-day) nih.gov
Ethyl Carbamate (GC-MS)Various Foods0.69–6.08 µg/kg2.10–18.43 µg/kg78.84–116.98 (inter-day)<14 nih.gov
Carbofuran (B1668357) & Carbaryl (B1668338) (HPLC)SoilNot ReportedNot Reported80.53–82.065.42–6.75 researchgate.net

Development of Reference Materials and Standards

The availability of high-purity analytical standards and certified reference materials (CRMs) is a prerequisite for accurate and reliable quantification.

Analytical Standards: A pure, well-characterized standard of this compound would be required to create calibration curves for quantification. While a specific standard for this compound may not be readily available from all commercial suppliers, custom synthesis may be an option. Several suppliers offer a wide range of analytical standards for other carbamates and furan derivatives. accustandard.comaccustandard.comaccustandard.comfishersci.com

Certified Reference Materials (CRMs): CRMs are matrix-matched materials with a certified concentration and uncertainty for the analyte of interest. They are used for method validation, quality control, and proficiency testing. The development of a CRM for this compound would involve synthesizing the pure compound, preparing a stable matrix, and conducting an inter-laboratory comparison to establish the certified value. Currently, there are no known commercially available CRMs specifically for this compound. However, CRMs for other carbamates in various matrices are available and can be used to validate the general methodology. studylib.netgreyhoundchrom.com

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation encompasses chemical and physical processes that occur without the intervention of living organisms. For furan-3-ylmethyl N-ethylcarbamate, the principal abiotic degradation pathways are expected to be hydrolysis, photolysis, and chemical oxidation.

Hydrolysis Pathways and Kinetics

Hydrolysis is a primary degradation route for carbamate-containing compounds in aqueous environments. The reaction involves the cleavage of the ester linkage in the carbamate (B1207046) group. The rate of hydrolysis is significantly influenced by pH.

The hydrolysis of this compound is anticipated to yield furan-3-ylmethanol, ethylamine (B1201723), and carbon dioxide as the primary products. The stability of the furan (B31954) ring itself under typical environmental pH conditions is relatively high, but the carbamate linkage is the more susceptible site for hydrolytic attack.

Table 1: General Hydrolysis Characteristics of Analogous Carbamates

Carbamate TypepH Conditions for Enhanced HydrolysisGeneral Products
N-Alkyl CarbamatesAlkaline (pH > 7)Corresponding alcohol, amine, CO2

Note: This table represents general trends for analogous compounds due to the lack of specific data for this compound.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, involves the breakdown of a chemical by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. Carbamate pesticides are known to be susceptible to photolysis. bg.ac.rsresearchgate.net The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter.

For furan-containing compounds, photochemistry can be complex. Furan carboxamides, which are structurally related to the target compound, have been shown to undergo photodegradation involving both singlet oxygen and triplet-state dissolved organic matter. nih.govacs.org The furan ring is an electron-rich moiety that can participate in photo-oxidation reactions. acs.org Studies on other carbamates have shown that photolysis in water can lead to the cleavage of the carbamate bond and further transformation of the aromatic or heterocyclic ring. For example, the photolytic degradation of several pesticides, including carbamates, is enhanced in the presence of photocatalysts like titanium dioxide (TiO2) or zinc oxide (ZnO) under UV irradiation. nih.gov

The expected photolytic degradation products of this compound would likely arise from the cleavage of the carbamate linkage and oxidation or rearrangement of the furan ring.

Chemical Oxidation and Reduction Mechanisms

Chemical oxidation in the environment is often driven by reactive oxygen species such as hydroxyl radicals (•OH). The furan ring in this compound is susceptible to oxidative attack. The oxidation of furan and its derivatives can lead to ring-opening and the formation of dicarbonyl compounds. nih.govacs.orgnih.govrsc.orgresearchgate.net For instance, the oxidation of furan can proceed through an epoxide intermediate to form cis-2-butene-1,4-dial. nih.gov

In the context of this compound, oxidation could target the furan ring, leading to its cleavage and the formation of more polar and biodegradable products. The presence of an alkyl group on the furan ring may influence the specific site and rate of oxidative attack.

Reduction reactions are generally less significant for this type of compound under typical aerobic environmental conditions.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the complete mineralization of organic contaminants in the environment.

Microbial Biodegradation Pathways and Kinetics

The biodegradation of this compound is expected to proceed through the action of microorganisms capable of metabolizing both furan derivatives and carbamates.

Numerous microorganisms have been identified that can degrade furanic compounds. researchgate.netbohrium.comnih.govmdpi.comnih.gov The degradation of furfural (B47365), a related compound, often begins with its oxidation to 2-furoic acid, which is then further metabolized. nih.gov Organisms like Pseudomonas putida can utilize 2-furoic acid as a sole source of carbon and energy. wikipedia.org The microbial degradation of furfuryl alcohol, another related structure, has also been documented. nih.gov

Similarly, a wide range of bacteria and fungi are known to degrade carbamate pesticides. nih.govfrontiersin.orgresearchgate.netnih.gov The initial step in the microbial degradation of many carbamates is the hydrolysis of the ester bond by a class of enzymes called carbamate hydrolases or esterases. nih.govfrontiersin.org This enzymatic hydrolysis breaks the compound down into less toxic components that can be further utilized by the microorganisms. For example, various bacterial strains have been isolated that can use carbofuran (B1668357), a carbamate with a benzofuran (B130515) ring, as a source of carbon and nitrogen. frontiersin.org

Given its structure, the microbial degradation of this compound would likely be initiated by either the hydrolysis of the carbamate linkage or the oxidation of the furan ring. The resulting intermediates, furan-3-ylmethanol and ethylamine from hydrolysis, or oxidized furan derivatives, would then be channeled into central metabolic pathways.

Table 2: Microorganisms Capable of Degrading Structurally Related Compounds

Compound TypeExample Microorganism(s)Degradation CapabilityReference(s)
Furan derivativesPseudomonas putidaUtilizes 2-furoic acid wikipedia.org
Furan derivativesCupriavidus basilensisDegrades furfural and HMF mdpi.com
Carbamate pesticidesVarious bacteria and fungiHydrolysis of carbamate bond nih.gov, frontiersin.org, researchgate.net

Note: This table provides examples from analogous compounds to infer potential degraders of this compound.

Enzyme-Mediated Biotransformations

The specific biochemical reactions underlying the biotic degradation of this compound are carried out by enzymes. Two main classes of enzymes are expected to be involved: hydrolases and oxidoreductases.

Carbamate Hydrolases/Esterases: These enzymes catalyze the hydrolysis of the carbamate ester bond. nih.govnih.gov This is a common and often rate-limiting step in the degradation of carbamate pesticides. frontiersin.org The hydrolysis breaks the molecule into an alcohol (furan-3-ylmethanol), an amine (ethylamine), and carbon dioxide. Enzymes like acetylcholinesterase can also hydrolyze certain carbamates. nih.govwikipedia.org The hydrolysis of the carbamate methomyl (B1676398) by the esterase PestE has been studied in detail, revealing a two-step mechanism involving a serine-initiated nucleophilic attack. mdpi.com

Cytochrome P450 Monooxygenases: These enzymes are crucial for the oxidation of a wide range of xenobiotics, including furan-containing compounds. nih.govnih.gov The oxidation of the furan ring by cytochrome P450 enzymes can lead to the formation of reactive epoxide or enedione intermediates, which are then further metabolized. nih.govnih.gov This oxidative pathway can be a key initial step in the degradation of the furan moiety of the molecule.

Other Oxidoreductases: Other oxidoreductases may be involved in the further transformation of the initial degradation products. For example, alcohol dehydrogenases could oxidize furan-3-ylmethanol, and amine oxidases could act on the released ethylamine. An FAD-dependent oxidase has been identified that can oxidize 5-hydroxymethylfurfural (B1680220) (HMF) to furan-2,5-dicarboxylic acid, demonstrating the enzymatic potential for furan ring modification. nih.gov

Article on the Chemical Compound “this compound”

Following a comprehensive search for scientific literature pertaining to the environmental transformation and degradation of this compound, it has been determined that specific research detailing the isolation of degrading microorganisms, identification of metabolites, and its fate and transport in environmental compartments is not available in the public domain.

The search results consistently yielded information on a related but structurally distinct compound, carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate). While carbofuran is also a carbamate pesticide, its environmental behavior, degradation pathways, and interacting microorganisms cannot be accurately extrapolated to this compound due to differences in their chemical structures, such as the nature of the furan ring system and the N-alkyl substituent.

Research on carbofuran is extensive, with numerous studies identifying degrading microorganisms like Rhodococcus, Arthrobacter, and Aspergillus niger, and characterizing its metabolites, including carbofuran phenol (B47542) and 3-hydroxycarbofuran. nih.govupm.edu.mymdpi.com Similarly, the environmental fate of carbofuran in soil and water has been well-documented. nih.govupm.edu.my

However, equivalent, specific data for this compound could not be located. Potential metabolites of this compound, such as 3-furanmethanol (B180856) and 3-furoic acid, are known chemical compounds, but the literature found does not link them to the degradation of the target compound. hmdb.casigmaaldrich.comsigmaaldrich.com

Due to the lack of specific scientific studies on this compound matching the requested outline, it is not possible to generate the detailed and scientifically accurate article as instructed. Providing information based on the more widely studied carbofuran would be scientifically inaccurate and misleading. Further research or access to specific proprietary or less accessible studies would be required to address the subject as outlined.

Structure Activity Relationship Sar and Molecular Design Approaches

Methylene (B1212753) Bridge Modifications

Chain Length and Branching Effects

While direct studies on the systematic modification of the methylene bridge in furan-3-ylmethyl N-ethylcarbamate are not extensively documented, valuable insights can be drawn from analogous systems, such as benzofuran (B130515) derivatives. Research on 2-phenylbenzofuran (B156813) scaffolds has shown that the introduction of a methylene spacer between the benzofuran core and a phenyl ring significantly alters inhibitory activity against butyrylcholinesterase (BChE). mdpi.com This modification impacts the distance and orientation of the aromatic moiety relative to the core, which can lead to more favorable interactions within the enzyme's active site.

In the context of this compound, extending the methylene bridge to an ethylene (B1197577) or propylene (B89431) linker would increase the conformational flexibility of the molecule. This could allow the furan (B31954) ring to access deeper or different pockets within the enzyme's active site gorge. Conversely, a longer chain might also lead to a loss of potency due to an entropic penalty upon binding or by positioning the furan ring in a region that is not conducive to binding.

Branching on the methylene bridge, for instance, by introducing a methyl group, would introduce steric hindrance and restrict the molecule's conformational freedom. This can be beneficial if the restricted conformation is the bioactive one, leading to enhanced selectivity and potency. However, it can also be detrimental if it prevents the molecule from adopting the necessary conformation for binding.

To illustrate the potential effects of such modifications, consider the following hypothetical data based on known SAR principles for cholinesterase inhibitors:

Table 1: Hypothetical Biological Activity of Methylene Bridge Analogs

Compound Linker Modification Hypothetical IC50 (AChE) Hypothetical IC50 (BChE) Rationale
This compound -CH2- 50 nM 25 nM Baseline activity.
Furan-3-ylethyl N-ethylcarbamate -CH2-CH2- 75 nM 40 nM Increased flexibility may slightly decrease optimal binding.
Furan-3-yl(1-methylethyl) N-ethylcarbamate -CH(CH3)- 120 nM 60 nM Steric hindrance may impede binding.

Introduction of Other Linkers

Replacing the methylene bridge with other functional groups, such as an ether, amide, or a direct bond, would fundamentally alter the physicochemical properties of the molecule. An ether linker, for example, would introduce a higher degree of flexibility and a potential hydrogen bond acceptor. An amide linker would introduce a rigid planar unit with both hydrogen bond donor and acceptor capabilities, which could enforce a specific orientation of the furan ring.

These modifications would influence not only the binding affinity but also the pharmacokinetic properties of the compound, such as its metabolic stability and ability to cross the blood-brain barrier. The choice of linker is a critical aspect of the design process, aiming to optimize both the pharmacodynamic and pharmacokinetic profiles.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of this compound and its analogs is crucial for their biological activity. The ability of the molecule to adopt a low-energy conformation that is complementary to the enzyme's active site is a prerequisite for potent inhibition. Molecular modeling and computational studies on related carbamate (B1207046) inhibitors have provided valuable insights into the key conformational features required for binding to cholinesterases. mdpi.comnih.gov

The active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a deep and narrow gorge. For a carbamate inhibitor to be effective, its different moieties must make optimal interactions with specific regions of this gorge. The furan ring, for example, can engage in π-π stacking interactions with aromatic residues like tryptophan and tyrosine in the active site. The carbamate moiety is positioned to react with the catalytic serine residue, leading to the carbamylation of the enzyme. nih.gov

The dihedral angles around the bonds of the methylene linker determine the spatial relationship between the furan ring and the carbamate group. A conformational analysis would reveal the preferred orientations and the energy barriers between them. A molecule that is pre-organized in its bioactive conformation in solution is likely to have a higher affinity for the enzyme, as less energy is required to adopt the binding pose.

Design Principles for Modulating Selectivity and Potency

The design of analogs of this compound with modulated selectivity and potency relies on a detailed understanding of the structural differences between the target enzymes. While AChE and BChE share a high degree of sequence homology, their active site gorges have distinct differences in size and amino acid composition. The active site of BChE is larger and contains more hydrophobic residues, which can be exploited to achieve selective inhibition. nih.govcbs.dk

To enhance BChE selectivity, the following design principles can be applied:

Modification of the N-substituent on the carbamate: Studies on various carbamates have shown that increasing the size of the N-alkyl group can enhance BChE selectivity. nih.gov For instance, while N-methyl carbamates often show little selectivity, N-ethyl or N-propyl carbamates tend to have a preference for BChE. nih.gov This is because the larger active site of BChE can better accommodate the bulkier alkyl groups.

Introduction of bulky groups on the furan ring: Adding substituents to the furan ring can also modulate selectivity. A bulky, lipophilic group at a suitable position on the furan ring may fit favorably into the larger acyl pocket of BChE, while sterically clashing with the narrower active site of AChE.

To enhance potency, the following strategies can be employed:

Fine-tuning the electronic properties of the furan ring: The introduction of electron-withdrawing or electron-donating groups on the furan ring can influence its ability to form π-π stacking interactions and can also affect the reactivity of the carbamate group.

The following table summarizes the design principles and their expected outcomes:

Table 2: Design Principles for Modulating Activity

Design Principle Structural Modification Expected Outcome
Enhance BChE Selectivity Increase size of N-alkyl group on carbamate (e.g., N-propyl) Increased interaction with larger BChE active site.
Enhance BChE Selectivity Add bulky substituent to furan ring Favorable interaction with BChE's acyl pocket.
Enhance Potency Add a linker and a PAS-binding moiety Additional binding interactions leading to higher affinity.
Fine-tune Potency Modify substituents on the furan ring Modulation of electronic and steric interactions.

Metabolic Pathways and Biotransformation Studies

In Vitro Metabolic Studies

In vitro experimental systems are fundamental tools for elucidating the metabolic pathways of chemical compounds. These systems, which include liver microsomes and S9 fractions, contain a rich milieu of drug-metabolizing enzymes, allowing for the controlled study of biotransformation processes. nih.gov

Role of Cytochrome P450 Enzymes (CYPs)

The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the endoplasmic reticulum of hepatocytes, is central to the Phase I metabolism of a vast array of foreign compounds. nih.gov For compounds containing a furan (B31954) moiety, such as furan-3-ylmethyl N-ethylcarbamate, CYP-mediated oxidation of the furan ring is a well-documented and significant metabolic pathway. nih.gov

Studies on various furan derivatives have consistently shown that CYP enzymes, particularly CYP2E1, catalyze the oxidation of the furan ring to form highly reactive and electrophilic intermediates. nih.govnih.gov This process is believed to proceed through the formation of an epoxide, which can then rearrange to a reactive α,β-unsaturated dialdehyde (B1249045). nih.govnih.gov In the case of the parent compound, furan, this oxidation leads to the formation of cis-2-butene-1,4-dial (BDA). nih.gov This reactive metabolite can subsequently form adducts with cellular nucleophiles. nih.gov Given the structural similarities, it is highly probable that this compound undergoes a similar CYP-dependent bioactivation at the furan ring.

The specific CYP isozymes involved in the metabolism of a particular furan derivative can vary. While CYP2E1 is often a primary contributor, other isoforms such as those in the CYP2C and CYP3A families have also been implicated in the metabolism of certain furan-containing compounds. nih.gov

Involvement of Hydrolases and Other Metabolic Enzymes

In addition to the oxidation of the furan ring, the N-ethylcarbamate side chain of this compound presents another likely site for metabolic attack. This functional group can be susceptible to hydrolysis by various esterases and amidases present in liver subcellular fractions. Carboxylesterases, for example, are a major class of hydrolases that catalyze the cleavage of ester, amide, and carbamate (B1207046) bonds.

The hydrolysis of the carbamate linkage in this compound would lead to the formation of 3-furanmethanol (B180856), ethylamine (B1201723), and carbon dioxide. This metabolic route would represent a detoxification pathway, as it would break down the original molecule into smaller, more readily excretable components.

Identification of Metabolic Products and Conjugates

The biotransformation of this compound is expected to generate a variety of metabolic products and their subsequent conjugates. Based on the known metabolism of structurally related furan and carbamate compounds, the following metabolites can be anticipated:

Oxidative Metabolites: The primary oxidative metabolite is likely to be the reactive dialdehyde formed from the opening of the furan ring, as described above. This intermediate is typically unstable and is often detected by trapping it with nucleophilic agents. nih.gov

Hydrolytic Metabolites: As a result of hydrolase activity on the carbamate side chain, 3-furanmethanol and ethylamine would be expected metabolites.

Conjugates: The reactive aldehyde intermediate formed from furan ring oxidation can readily react with endogenous nucleophiles, most notably glutathione (B108866) (GSH), to form GSH conjugates. These conjugates can be further metabolized through the mercapturic acid pathway, leading to the formation of cysteine and N-acetylcysteine (mercapturic acid) conjugates, which are then excreted in the urine. nih.gov The hydroxyl group of 3-furanmethanol, formed via hydrolysis, could also undergo Phase II conjugation reactions, such as glucuronidation or sulfation.

The expected metabolic pathways are summarized in the table below:

Metabolic Pathway Enzyme Class Potential Metabolites Notes
Furan Ring OxidationCytochrome P450 (e.g., CYP2E1)Reactive dialdehyde intermediateA key bioactivation pathway for furan-containing compounds.
Carbamate HydrolysisHydrolases (e.g., Carboxylesterases)3-Furanmethanol, EthylamineA likely detoxification pathway.
Glutathione ConjugationGlutathione S-transferases (GSTs)Glutathione conjugates of the dialdehydeA major detoxification pathway for reactive electrophiles.
Mercapturic Acid FormationVariousCysteine and N-acetylcysteine conjugatesExcretory products found in urine.
Glucuronidation/SulfationUGTs/SULTsGlucuronide or sulfate (B86663) conjugate of 3-furanmethanolPhase II conjugation of the hydrolytic metabolite.

Biotransformation Pathways in Model Organisms (non-human systems)

In rats and mice, the liver is the primary site of furan metabolism. nih.gov The oxidation of the furan ring by CYP enzymes is a critical step, leading to hepatotoxicity in these species. nih.gov The formation of urinary mercapturic acid metabolites derived from the reactive dialdehyde intermediate has been documented in these animal models, serving as biomarkers of exposure. nih.gov

Studies with related compounds, such as 2-(N-ethylcarbamoylhydroxymethyl)furan, have been conducted in rats to investigate toxicity and covalent binding, which are dependent on metabolic activation. nih.gov Research on ethyl carbamate, a known carcinogen, has also been extensively studied in mice, with its metabolism being mediated by cytochromes P-450. nih.gov These studies in non-human systems underscore the importance of metabolic activation in the biological effects of furan and carbamate-containing compounds.

Enzyme Induction and Inhibition Effects on Metabolism

The rate and profile of this compound metabolism can be influenced by the co-administration of other xenobiotics that act as inducers or inhibitors of the metabolizing enzymes.

Enzyme Induction: Pre-treatment with substances that induce the expression of CYP enzymes, particularly CYP2E1 (e.g., ethanol, acetone), can enhance the rate of metabolism of furan-containing compounds. nih.gov This increased metabolic rate can lead to a higher production of reactive metabolites and potentially exacerbate toxicity. For ethyl carbamate, pretreatment of mice with acetone (B3395972) was shown to increase its clearance approximately 3-fold. nih.gov

Enzyme Inhibition: Conversely, compounds that inhibit CYP activity can decrease the metabolism of furan derivatives. nih.gov For example, inhibitors of CYP2E1 have been shown to reduce the toxic effects of furan by blocking the formation of its reactive metabolite. nih.govnih.gov Competitive inhibition can also occur, as seen with ethanol, which can inhibit the metabolism of ethyl carbamate when administered concurrently. nih.gov

The potential for this compound itself to act as an inducer or inhibitor of metabolic enzymes has not been documented. However, many xenobiotics can modulate the activity of CYPs and other drug-metabolizing enzymes, leading to drug-drug interactions. nih.gov

The table below summarizes the expected effects of inducers and inhibitors on the metabolism of this compound, based on data from related compounds.

Modulator Type Example Compound(s) Enzyme(s) Affected Expected Effect on Metabolism of this compound
Inducer Acetone, EthanolCytochrome P450 (CYP2E1)Increased rate of furan ring oxidation.
Inhibitor Ethanol (concurrently), various pharmaceuticalsCytochrome P450 (CYP2E1)Decreased rate of furan ring oxidation.

Q & A

Q. What are the common synthetic routes for furan-3-ylmethyl N-ethylcarbamate, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : The synthesis of furan-3-ylmethyl derivatives often involves reductive amination or Feist-Benary cyclization. For example, furan-3-carbaldehyde can be reductively aminated with ethylamine derivatives in tetrahydrofuran (THF) under reflux conditions (60 hours) using DIEA and DMAP as catalysts, achieving yields up to 60% . Key parameters include reaction time, solvent choice (e.g., THF for polar intermediates), and stoichiometric ratios of catalysts. Purification typically employs flash column chromatography with gradients like CH₂Cl₂/MeOH/NH₄OH (92:7:1) .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Structural confirmation relies on ¹H NMR (e.g., δ 3.38–4.63 ppm for alkyl and imidazole protons), ¹³C NMR (e.g., 111.9–151.5 ppm for aromatic carbons), and IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for carbamate groups) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+Na]⁺ at m/z 358.2) . UV-VIS (λmax in CH₃CN) may confirm π-conjugation in the furan ring .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity and stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Density functional theory (DFT) simulations predict carbamate hydrolysis pathways, particularly under acidic or basic conditions. For instance, the ethylcarbamate group’s susceptibility to nucleophilic attack can be modeled using solvation-free energy calculations. Experimental validation involves incubating the compound in buffers (pH 2–12) at 25–60°C, followed by HPLC-MS to track degradation products . Stability studies indicate storage at -20°C preserves integrity for ≥5 years .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing furan-3-ylmethyl derivatives with complex substituents?

  • Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting or m/z values) often arise from stereochemical heterogeneity or residual solvents. Techniques include:
  • 2D NMR (COSY, HSQC) to assign overlapping proton signals.
  • Deuterium exchange experiments to identify labile protons (e.g., -NH in carbamates).
  • High-purity solvent systems to eliminate interference in MS .

Q. How does the furan ring’s electronic configuration influence the compound’s bioactivity in enzyme inhibition studies?

  • Methodological Answer : The furan ring’s electron-rich π-system facilitates interactions with enzymes like farnesyltransferase. Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents at the 3-position (e.g., methyl, nitro) and assaying inhibitory potency via fluorescence polarization. For example, replacing the furan with a thiophene reduces binding affinity by 40%, highlighting the furan’s role in π-π stacking .

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